1-Imidazol-1-yl-3-methylbutan-2-amine
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Overview
Description
1-Imidazol-1-yl-3-methylbutan-2-amine is a compound that features an imidazole ring attached to a butan-2-amine structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Imidazol-1-yl-3-methylbutan-2-amine typically involves the formation of the imidazole ring followed by its attachment to the butan-2-amine structure. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Imidazol-1-yl-3-methylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can modify the imidazole ring or the amine group, potentially altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring or the butan-2-amine structure are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-Imidazol-1-yl-3-methylbutan-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Imidazol-1-yl-3-methylbutan-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antibacterial properties .
Comparison with Similar Compounds
1-Methylimidazole: Similar in structure but lacks the butan-2-amine group.
2-Methylimidazole: Another imidazole derivative with a different substitution pattern.
Histidine: An amino acid containing an imidazole ring, highlighting the biological relevance of this structure.
Uniqueness: 1-Imidazol-1-yl-3-methylbutan-2-amine is unique due to the combination of the imidazole ring and the butan-2-amine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-imidazol-1-yl-3-methylbutan-2-amine |
InChI |
InChI=1S/C8H15N3/c1-7(2)8(9)5-11-4-3-10-6-11/h3-4,6-8H,5,9H2,1-2H3 |
InChI Key |
WTLWICNVCQQXTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN1C=CN=C1)N |
Origin of Product |
United States |
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